Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside
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Description
Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside, also known as KRG, is a flavonoid compound found in various plants, including tea, broccoli, and grapefruit. KRG has been extensively studied for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Compound Identification and Plant Profiling
Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside is recognized as a flavonol glycoside and has been identified in various plant extracts, signifying its importance in the chemical profiling of plants. For instance, it was characterized in the methanolic leaf extract of Warburgia ugandensis along with other flavonols. These compounds were identified through comprehensive spectroscopic and chemical methods, indicating the importance of such compounds in understanding plant chemistry and potential therapeutic uses (Manguro et al., 2003). Similarly, flavonol glycosides, including kaempferol glycosides, were identified in the stems of Trigonella foenum-graecum, contributing to the phytochemical understanding of this species (Han et al., 2001).
Structural and Chemical Analysis
The scientific interest in kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside also extends to detailed structural and chemical analysis. Advanced techniques like NMR, ESI-MS, and 2D NMR have been employed to establish the structures of kaempferol glycosides, underscoring the complexity and depth of chemical analysis in this field. This analytical depth is crucial for understanding the intricate interactions and functions of these compounds within biological systems and potential applications in pharmacology and agriculture (Liu et al., 2009).
Biochemical and Genetic Research
Further, research on kaempferol glycosides extends into biochemical and genetic realms. Studies have delved into the genes responsible for the biosynthesis of flavonol glycosides in soybean leaves, leading to the identification and functional analysis of specific genes like Fg3. This gene encodes for flavonol 3-O-glucoside/galactoside (1 → 2) glucosyltransferase, revealing insights into the genetic control of flavonoid biosynthesis pathways (Di et al., 2015).
properties
CAS RN |
134953-94-9 |
---|---|
Product Name |
Kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside |
Molecular Formula |
C33H40O20 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
5,7-dihydroxy-3-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(39)23(43)25(45)31(47-10)53-30-28(51-32-26(46)24(44)20(40)16(8-34)49-32)21(41)17(9-35)50-33(30)52-29-22(42)18-14(38)6-13(37)7-15(18)48-27(29)11-2-4-12(36)5-3-11/h2-7,10,16-17,19-21,23-26,28,30-41,43-46H,8-9H2,1H3/t10-,16+,17+,19-,20+,21-,23+,24-,25+,26+,28-,30+,31-,32+,33+/m0/s1 |
InChI Key |
ZOSYTGZBPSTVGJ-HHYFVRIJSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@@H]2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)O)O |
Other CAS RN |
134953-94-9 |
synonyms |
kaempferol 3-glucosyl(1-3)rhamnosyl(1-6)galactoside kaempferol-3-Glu-Rha-Gal |
Origin of Product |
United States |
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